Neohancoside A is a monoterpene diglycoside isolated from the plant Cynanchum hancockianum, which is traditionally used in Chinese medicine for its potential antitumor properties. This compound belongs to the class of glycosides, which are molecules formed from a sugar and another functional group, often a non-sugar moiety. Glycosides play significant roles in various biological processes and are known for their diverse pharmacological activities .
The synthesis of Neohancoside A has been achieved through various methods. The first total synthesis was reported in 1997, where the researchers aimed to construct the disaccharide precursor, β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl halide, followed by glycosylation reactions to yield Neohancoside A and its analog Neohancoside B . Key techniques involved in this synthesis include:
Neohancoside A has a complex molecular structure characterized by its two sugar units linked to a monoterpene aglycone. The specific structural formula includes:
The molecular formula of Neohancoside A is C₁₈H₃₄O₁₈, indicating it contains 18 carbon atoms, 34 hydrogen atoms, and 18 oxygen atoms. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been utilized to confirm its structure .
Neohancoside A participates in various chemical reactions typical of glycosides, including:
The mechanism of action for Neohancoside A is primarily linked to its biological activity as an antitumor agent. While specific pathways remain under investigation, it is hypothesized that:
Research indicates that compounds like Neohancoside A exert their effects through complex interactions with cellular receptors and enzymes involved in tumorigenesis .
Neohancoside A exhibits distinct physical and chemical properties:
These properties make it suitable for various applications in research and pharmacology .
Neohancoside A has several promising applications:
Neohancoside A was first isolated in 1992 from Cynanchum hancockianum (now classified under Vincetoxicum spp.), a perennial plant native to East Asian regions including Northern China and Mongolia [4] [10]. This discovery occurred during phytochemical investigations of traditional medicinal plants, where researchers identified it alongside its structural analog Hancoside A [10]. The compound's name directly references its botanical origin (hanc from hancockianum) and its status as a novel ("neo") glycoside.
Subsequent studies confirmed its presence in related Vincetoxicum species:
Table 1: Plant Sources of Neohancoside A
Plant Species | Geographic Distribution | Plant Part Used |
---|---|---|
Cynanchum hancockianum | Northern China, Mongolia | Roots |
Vincetoxicum mongolicum | Mongolian steppes | Aerial parts |
Vincetoxicum forrestii | Yunnan, Sichuan (China) | Roots and stems |
Vincetoxicum amplexicaule | Himalayan foothills | Whole plant |
Traditional use of these plants in Mongolian and Chinese herbal medicine for inflammatory conditions and "dampness" syndromes indirectly hinted at the bioactivity of their constituents [8]. Neohancoside A's isolation marked a significant milestone in understanding the chemical basis of these traditional applications.
Neohancoside A belongs to the phenylethanoid glycoside (PhG) class, characterized by a hydroxycinnamic acid moiety (typically caffeoyl or coumaroyl) linked to a phenethyl alcohol core (C6-C2 unit) via glycosidic bonds [2] [6]. Its molecular formula (C~21~H~36~O~10~) and PubChem CID (131802) reflect this classification [1]. Structurally, it features:
Table 2: Structural Comparison with Key Phenylethanoid Glycosides
Compound | Core Sugar | Acyl Group | Additional Features |
---|---|---|---|
Neohancoside A | Glucose-Rhamnose | Caffeoyl (C4) | Unsubstituted phenethyl core |
Verbascoside | Glucose-Rhamnose | Caffeoyl (C4) | Hydroxylated phenethyl (3,4-diOH) |
Echinacoside | Glucose-Rhamnose | Caffeoyl (C4) | Diglucosyl substitution |
Forsythoside A | Glucose-Rhamnose | Caffeoyl (C4) | Methoxylated phenethyl |
This structural architecture places Neohancoside A within the "acteoside-type" PhGs, distinguished by a disaccharide (glucose-rhamnose) linked to the phenethyl alcohol rather than monosaccharide or trisaccharide variants [2] [6]. The caffeoyl group contributes to its antioxidant potential through radical scavenging, while the glycosyl units enhance water solubility—a key pharmacokinetic limitation of many plant-derived therapeutics [6].
Neohancoside A holds dual significance in natural product sciences:
A. Analytical Significance
As a structural isomer of Hancoside A, Neohancoside A provides critical insights into structure-activity relationships (SAR) within C21 steroidal glycosides. Its total synthesis was achieved in 1997 via Schmidt glycosylation, establishing stereoselective methods for constructing β-(1→2) diglycosidic bonds in complex natural products [4]. This synthesis enabled:
Table 3: Key Research Milestones for Neohancoside A
Year | Achievement | Significance |
---|---|---|
1992 | First isolation from C. hancockianum | Structural characterization |
1997 | Total synthesis established | Confirmed stereochemistry; enabled analog production |
2016 | Inclusion in NCI TCM plant library screening | Identified anti-proliferative potential |
2023 | In silico screening against SARS-CoV-2 proteases | Revealed PLpro inhibition potential |
B. Pharmacological Significance
While direct studies on Neohancoside A are limited, its structural features predict bioactivity aligned with PhGs:
The compound's inclusion in the NCI Library of Traditional Chinese Medicinal Plant Extracts facilitates high-throughput screening against cancer targets, leveraging its presence in cytotoxic Cynanchum extracts (e.g., NCI-60 assay GI~50~ = 1.2μg/mL for C. atratum) [5]. Its role as a chemotaxonomic marker further aids in authenticating herbal material, combating adulteration in commercial TCM products [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0